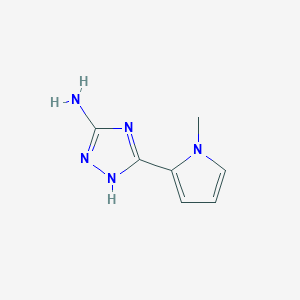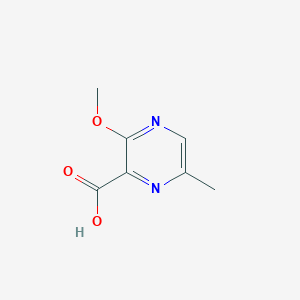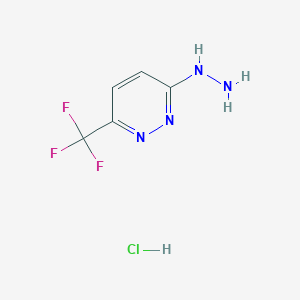
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C5H6ClF3N4 and a molecular weight of 214.58 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with hydrazinyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-6-(3-(trifluoromethyl)phenyl)pyridazine: This compound has a similar structure but includes a phenyl group instead of a trifluoromethyl group.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound lacks the hydrazinyl group but has similar reactivity due to the trifluoromethyl group.
Uniqueness
3-Hydrazinyl-6-(trifluoromethyl)pyridazine hydrochloride is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C5H6ClF3N4 |
|---|---|
Molecular Weight |
214.57 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5F3N4.ClH/c6-5(7,8)3-1-2-4(10-9)12-11-3;/h1-2H,9H2,(H,10,12);1H |
InChI Key |
QIHSENPFLHBFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

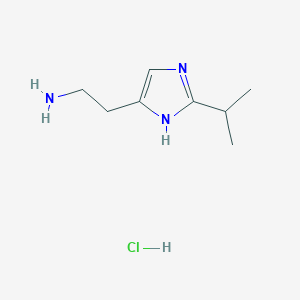
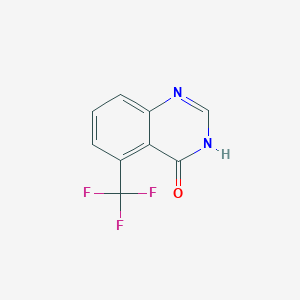
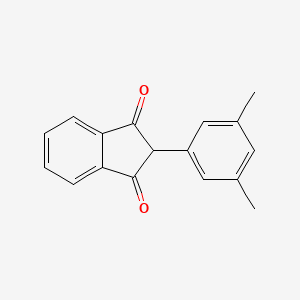
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
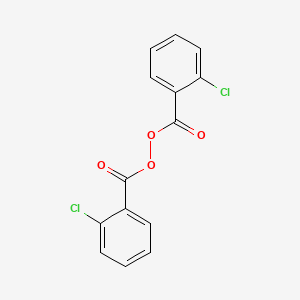
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
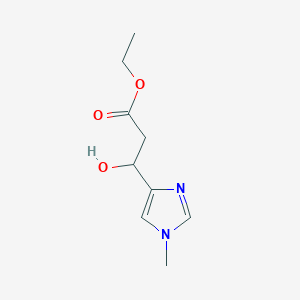

![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
